Worenine
Overview
Description
Worenine Description and Cancer Cell Growth Inhibition
Worenine, a natural compound isolated from Coptis chinensis, has been studied for its pharmacological effects against colorectal cancer. Research indicates that worenine can inhibit cancer cell growth, affect colony formation, and alter cell cycle distribution in various cancer cell lines. It does so with fewer side effects compared to traditional chemotherapy. The compound's ability to reverse the Warburg effect, a form of altered glucose metabolism in cancer cells, suggests a potential mechanism of action. Worenine's anticancer effects are linked to its influence on HIF-1α, a regulator of the cellular response to low oxygen levels, which is often overexpressed in tumors and contributes to cancer progression .
Synthesis Analysis
Although the provided data does not include a detailed synthesis analysis of worenine, the studies suggest that its anticancer properties may be synthesized through its interaction with cellular pathways. Specifically, worenine's impact on glycolysis enzymes such as PFK-L, HK2, and PKM2, and its regulation of glucose uptake, consumption, and lactate production, are crucial to its pharmacological effects. The synthesis of worenine's effects can be observed through the modulation of these metabolic pathways, which are essential for cancer cell proliferation and growth .
Molecular Structure Analysis
The molecular structure of worenine plays a significant role in its biological activity. While the exact molecular structure analysis is not provided in the data, the interaction of worenine with HIF-1α suggests that its structure allows it to interfere with the function of this transcription factor. This interference is critical in reversing the Warburg effect and inhibiting the growth of colorectal cancer cells .
Chemical Reactions Analysis
Worenine undergoes various chemical reactions in the body, as evidenced by the metabolites identified in rat biological samples. The main phase I metabolic reactions include dehydrogenization, hydrogenation, hydroxylation, and demethylene reactions. Phase II metabolism involves conjugation reactions such as sulfation and glucuronidation. These reactions result in at least twenty-seven metabolites detectable in rat urine, seven in feces, and three in plasma, indicating extensive metabolism of worenine after ingestion .
Physical and Chemical Properties Analysis
The physical and chemical properties of worenine and its metabolites have been characterized using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analysis involved pretreatment of biological samples through solid-phase extraction and liquid-liquid extraction procedures. The metabolites were then separated on a reversed-phase C18 column and detected by an MS/MS system. This method allowed for the identification and characterization of worenine metabolites in various biological matrices, providing insight into the compound's biotransformation and disposition in the body .
Scientific Research Applications
1. Cancer Research
Worenine has demonstrated potential in cancer research, particularly in reversing the Warburg effect, a metabolic shift observed in cancer cells. Specifically, worenine targets hypoxia-inducible factor 1-alpha (HIF-1α) to inhibit colorectal cancer cell growth, proliferation, cell cycle progression, and the Warburg effect. This highlights its potential as a therapeutic agent against cancer by altering glucose metabolism and glycolysis in cancer cells (Ji et al., 2021).
2. Dermatological Applications
Worenine has been identified as a promising candidate for the prevention and treatment of solar ultraviolet-induced sunburn. It achieves this by inhibiting the JNK-ATF2/c-jun signaling pathway, thereby reducing the secretion of pro-inflammatory cytokines like IL-6 and TNF-α. This indicates its potential in dermatological applications, particularly in conditions caused or exacerbated by sun exposure (Xiao et al., 2022).
3. Metabolite Characterization
Studies have utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to characterize the metabolites of worenine in rat biological samples. This research provides insights into the metabolism of worenine, including its phase I (e.g., dehydrogenization, hydrogenation) and phase II (e.g., sulfation, glucuronidation) metabolic processes. This is crucial for understanding the drug's pharmacokinetics and its interactions within a biological system (Chen, Huang & Li, 2010).
4. Herbicide Development
Research into the herbicidal activities of berberine analogues, including worenine, has shown promising results. Worenine chloride, in particular, displayed significant herbicidal activities, outperforming conventional herbicides like glyphosate and sulcotrione in certain tests. This suggests potential agricultural applications of worenine as a natural herbicide, providing an alternative to synthetic chemicals (Zhang et al., 2020).
properties
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16NO4/c1-11-14-6-18-17(23-10-24-18)5-13(14)8-21-3-2-12-4-16-19(25-9-22-16)7-15(12)20(11)21/h4-8H,2-3,9-10H2,1H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXREBMNASQAOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC4=C(C=C3CC[N+]2=CC5=CC6=C(C=C15)OCO6)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Worenine | |
CAS RN |
38763-29-0 | |
Record name | Worenine ion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038763290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WORENINE ION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STF4A6F4EH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.